molecular formula C7H11N3O3 B1525482 2-methyl-1-(3-nitro-1H-pyrazol-1-yl)propan-2-ol CAS No. 1003013-26-0

2-methyl-1-(3-nitro-1H-pyrazol-1-yl)propan-2-ol

Cat. No.: B1525482
CAS No.: 1003013-26-0
M. Wt: 185.18 g/mol
InChI Key: NJRBOBSBHMHKFC-UHFFFAOYSA-N
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Description

2-methyl-1-(3-nitro-1H-pyrazol-1-yl)propan-2-ol is a compound that features a pyrazole ring substituted with a nitro group and a hydroxyl group on a propan-2-ol backbone

Scientific Research Applications

2-methyl-1-(3-nitro-1H-pyrazol-1-yl)propan-2-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the development of materials with specific properties, such as catalysts and sensors.

Future Directions

The future research on “2-methyl-1-(3-nitro-1H-pyrazol-1-yl)propan-2-ol” could focus on exploring its potential biological activities and developing efficient synthesis methods. Given the wide range of activities exhibited by pyrazole compounds, this compound could be a promising candidate for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(3-nitro-1H-pyrazol-1-yl)propan-2-ol typically involves the nitration of a pyrazole derivative followed by the introduction of the propan-2-ol moiety. One common method involves the reaction of 3-nitro-1H-pyrazole with 2-methylpropan-2-ol under acidic conditions to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-(3-nitro-1H-pyrazol-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides (e.g., Cl-, Br-) can be used under basic conditions to substitute the hydroxyl group.

Major Products Formed

    Oxidation: 2-methyl-1-(3-nitro-1H-pyrazol-1-yl)propan-2-one.

    Reduction: 2-methyl-1-(3-amino-1H-pyrazol-1-yl)propan-2-ol.

    Substitution: 2-methyl-1-(3-nitro-1H-pyrazol-1-yl)propan-2-halide.

Comparison with Similar Compounds

Similar Compounds

    3-nitro-1H-pyrazole: A precursor in the synthesis of 2-methyl-1-(3-nitro-1H-pyrazol-1-yl)propan-2-ol.

    2-methyl-1H-pyrazol-1-ylpropan-2-ol: Lacks the nitro group, resulting in different chemical and biological properties.

    1-(3-nitro-1H-pyrazol-1-yl)ethanol: Similar structure but with an ethanol backbone instead of propan-2-ol.

Uniqueness

This compound is unique due to the presence of both a nitro group and a hydroxyl group on a pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-methyl-1-(3-nitropyrazol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3/c1-7(2,11)5-9-4-3-6(8-9)10(12)13/h3-4,11H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRBOBSBHMHKFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1C=CC(=N1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 3-nitro-1H-pyrazole (200 mg, 1.77 mmol) in N,N-dimethylformamide (5 mL) was treated with solid potassium carbonate (352 mg, 2.55 mmol) and 2,2-dimethyl-oxirane (3.14 mL, 3.54 mmol) and placed in a sealed tube and heated at 100° C. for 1 h in an oil bath. After this time the reaction was cooled to 25° C. and diluted with water (10 mL) and extracted with ethyl acetate (3×10 mL). The organic layers were then combined and dried over sodium sulfate, filtered and concentrated in vacuo. Purification by AnaLogix Intelliflash system (12 g column, 50% ethyl acetate/hexanes to 60% ethyl acetate/hexanes) afforded 2-methyl-1-(3-nitro-pyrazol-1-yl)-propan-2-ol (175 mg, 54%) as a clear colorless oil: ES-HRMS m/z calculated for C7H11N3O3 [M+H]+ 186.0873, observed 186.0873; 1H NMR (300 MHz, CDCl3) δ ppm 1.25 (s, 6H), 2.11 (br. s., 1H), 4.18 (s, 2H), 6.92 (d, J=2.4 Hz, 1H), 7.60 (d, J=2.4 Hz, 1H).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
352 mg
Type
reactant
Reaction Step One
Quantity
3.14 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 3-nitro-1H-pyrazole (10.0 g, 88.43 mmol), 2,2-dimethyl-oxirane (15.7 mL, 176.9 mmol), potassium carbonate (18.2 g, 132 mmol) and DMF (100 mL) was stirred at 100° C. for 1 h, then stirred ON at rt. The mixture was then diluted with ethyl acetate and water, the organic layer was separated, dried over Na2SO4, and filtered. The resulting mixture was concentrated under reduced pressure to yield the crude product that was purified (50% EtOAc/heptane) to yield the product 2-methyl-1-(3-nitro-pyrazol-1-yl)-propan-2-ol as a waxy solid (4.88 g, 30%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15.7 mL
Type
reactant
Reaction Step One
Quantity
18.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
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reactant
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0 (± 1) mol
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solvent
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0 (± 1) mol
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solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 3-nitro-1H-pyrazole (Intermediate 2, 200 mg, 1.77 mmol) in N,N-dimethylformamide (5 mL) was treated with potassium carbonate (352 mg, 2.55 mmol) and 1,1-dimethyloxirane (314 mL, 3.54 mmol) and placed in a sealed tube and heated to 100° C. for 1 h. After this time, the reaction was cooled to 25° C., diluted with water (10 mL) and extracted with ethyl acetate (3×10 mL). The organic layers were then combined and dried over sodium sulfate, filtered and concentrated in vacuo. Silica gel column chromatography (AnaLogix, 12 g column, 50-60% ethyl acetate/hexanes) afforded 2-methyl-1-(3-nitro-pyrazol-1-yl)-propan-2-ol (175 mg, 54%) as a clear colorless oil; ES-HRMS m/e calcd for C7H11N3O3 (M+H)+ 186.0873, observed 186.0873. 1H-NMR (300 MHz, CDCl3) δ ppm 1.25 (s, 6H), 2.11 (br s, 1H), 4.18 (s, 2H), 6.92 (d, J=2.4 Hz, 1H), 7.60 (d, J=2.4 Hz, 1H).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
352 mg
Type
reactant
Reaction Step One
Quantity
314 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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